斑蝥素

描述

科学研究应用

斑蝥素具有广泛的科学研究应用:

5. 作用机理

斑蝥素通过抑制蛋白磷酸酶 2A (PP2A) 发挥其作用,PP2A 是一种参与各种细胞过程的酶 。 这种抑制导致细胞信号通路的破坏,导致细胞死亡。 斑蝥素还会激活丝氨酸蛋白酶,丝氨酸蛋白酶会分解细胞膜中的蛋白质,导致细胞溶解 .

类似化合物:

去甲斑蝥素: 斑蝥素的去甲基衍生物,具有类似的抗癌特性.

斑蝥酰胺: 斑蝥素的衍生物,在酸酐部分进行了修饰.

独特性: 斑蝥素由于其强大的起泡特性及其抑制 PP2A 的能力而独一无二。 这使得它成为医学和研究应用中的宝贵工具 .

作用机制

Target of Action

Cantharidin, a terpenoid produced by blister beetles, primarily targets the lipid membranes of epidermal keratinocytes . It also inhibits protein phosphatases 1 and 2A (PP1, PP2A) . These targets play a crucial role in maintaining cellular structure and regulating protein function.

Mode of Action

Cantharidin is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . This degeneration results in the detachment of the tonofilaments that hold cells together .

Biochemical Pathways

Cantharidin affects several biochemical pathways. It activates the ATF6 and PERK pathways , initiating downstream signaling pathways and continuous accumulation of CHOP proteins , thereby inducing apoptosis . It also induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria-dependent pathways .

Pharmacokinetics

Little pharmacodynamic and pharmacokinetic data regarding cantharidin in the human body currently exists . It’s known that cantharidin is a vesicant . Each mL of YCANTH topical solution contains 7 mg of active ingredient .

Result of Action

The action of cantharidin results in the formation of external blisters upon contact with human skin . It also significantly inhibits the proliferation and migration of HCT116 cells and promotes apoptosis at certain concentrations . In addition, cantharidin has been found to have a substantial impact on immune function modulation in colorectal cancer patients .

Action Environment

The action of cantharidin can be influenced by environmental factors. For instance, it has been used as a novel type of biopesticide in China for the control of lepidopteran pests because of its high insecticidal activity . Furthermore, cantharidin’s effects can vary depending on the concentration used .

生化分析

Biochemical Properties

Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .

Cellular Effects

Cantharidin has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, cantharidin can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .

Molecular Mechanism

Cantharidin exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .

Temporal Effects in Laboratory Settings

The effects of cantharidin change over time in laboratory settings. It has been reported that cantharidin treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .

Dosage Effects in Animal Models

The effects of cantharidin vary with different dosages in animal models. The estimated minimum lethal dose of cantharidin in horses is 0.5–1 mg cantharidin per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .

Metabolic Pathways

Cantharidin is involved in various metabolic pathways. It has been reported that cantharidin could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .

Transport and Distribution

Cantharidin is transported and distributed within cells and tissues. In females, cantharidin is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .

Subcellular Localization

It is known that cantharidin is absorbed by lipids in the membrane of epidermal keratinocytes .

准备方法

合成路线和反应条件: 斑蝥素可以通过多种方法合成,包括狄尔斯-阿尔德环加成反应。 该反应涉及一个关键中间体的形成,然后通过一系列步骤将其转化为斑蝥素 。 另一种方法涉及钯介导的羰基化,生成导致斑蝥素的中间体 .

工业生产方法: 斑蝥素的工业生产通常涉及从芫菁甲虫中提取该化合物。 甲虫被收集、干燥,然后进行溶剂提取以分离斑蝥素 。 该方法劳动强度大,由于该化合物的毒性,需要小心操作。

化学反应分析

反应类型: 斑蝥素会发生各种化学反应,包括水解、还原和取代。

常见试剂和条件:

相似化合物的比较

Norcantharidin: A demethylated derivative of cantharidin with similar anticancer properties.

Cantharimides: Derivatives of cantharidin with modifications at the anhydride moiety.

Uniqueness: Cantharidin is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .

属性

| Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. | |

CAS 编号 |

56-25-7 |

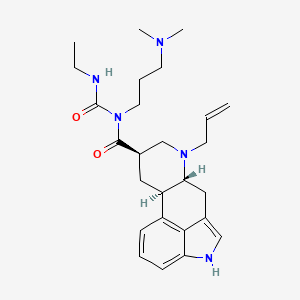

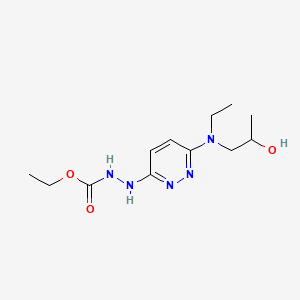

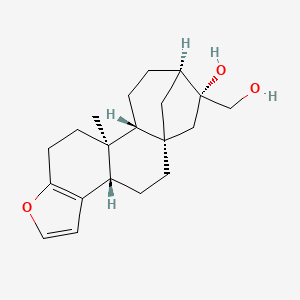

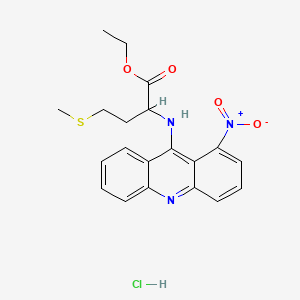

分子式 |

C10H12O4 |

分子量 |

196.20 g/mol |

IUPAC 名称 |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

InChI 键 |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

手性 SMILES |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

规范 SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

外观 |

Solid powder |

沸点 |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

颜色/形态 |

Orthorhombic plates, scales |

熔点 |

424 °F (EPA, 1998) 218 °C |

| 56-25-7 | |

物理描述 |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)